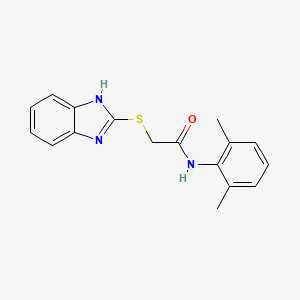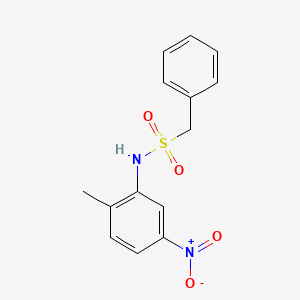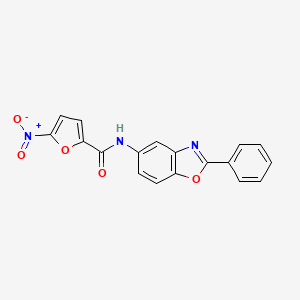
2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide, also known as FMA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. FMA is a white crystalline solid with a molecular formula of C17H15NO3 and a molecular weight of 281.31 g/mol. In
科学研究应用
2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been shown to have anti-inflammatory, antitumor, and antimicrobial activities. In material science, 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been studied for its potential as a selective adsorbent for heavy metal ions in water.
作用机制
The exact mechanism of action of 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. In particular, 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. In animal studies, 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
One advantage of using 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide also has a wide range of potential applications, making it a versatile compound for scientific research. However, one limitation of using 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research on 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide. One area of interest is the development of 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide-based materials with unique properties, such as improved mechanical strength or electrical conductivity. Another area of interest is the exploration of 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide's potential as a therapeutic agent for various diseases, such as cancer or inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide and its effects on various biological systems.
合成方法
2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide can be synthesized through a multi-step process, starting with the reaction of 3-methylphenol with 2,4-dichlorobenzaldehyde to form 2-(3-methylphenoxy)benzaldehyde. This intermediate compound is then reacted with ethyl acetate and sodium hydroxide to form 2-(3-methylphenoxy)-N-(2-oxoethyl)acetamide. Finally, the formyl group is introduced through the reaction of 2-(3-methylphenoxy)-N-(2-oxoethyl)acetamide with formic acid and acetic anhydride.
属性
IUPAC Name |
2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12-4-2-6-14(8-12)17-16(19)11-20-15-7-3-5-13(9-15)10-18/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPGCEVNHRTHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5842705.png)
![ethyl 3-[2-(dimethylamino)vinyl]-2-nitrobenzoate](/img/structure/B5842710.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5842714.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5842727.png)
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5842744.png)
![3-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]acrylamide](/img/structure/B5842752.png)
![2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5842764.png)


![N-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5842783.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5842788.png)